![molecular formula C19H19FN2OS B2746404 (3,4-Dimethylphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851864-83-0](/img/structure/B2746404.png)
(3,4-Dimethylphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3,4-Dimethylphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone” is a chemical compound with the molecular formula C19H19FN2OS and a molecular weight of 342.43 . This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of this compound involves several functional groups, including a dimethylphenyl group, a fluorophenyl group, a methylsulfanyl group, and an imidazol ring. The exact 3D structure would require more specific data or computational modeling to determine .Scientific Research Applications
Synthesis and Structural Studies
Regioselective Synthesis and Theoretical Studies : A study by Moreno-Fuquen et al. (2019) details the regioselective synthesis of a closely related compound, (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone. This synthesis is a strategic step towards preparing complex compounds, demonstrating the relevance of such molecules in organic and medicinal chemistry. Theoretical studies, including density functional theory (DFT) calculations, enhance our understanding of the molecular interactions and conformations in these compounds (Moreno-Fuquen et al., 2019).
Crystallographic Analysis : The crystallographic analysis of intermolecular interactions in these types of compounds, as shown in the aforementioned study, provides valuable insights into their structural properties and potential applications in designing new molecules with desired characteristics (Moreno-Fuquen et al., 2019).
Antimicrobial and Anticancer Properties
- Antimicrobial and Anticancer Agents : Research by Hafez et al. (2016) on pyrazole derivatives, including compounds similar to the one , indicates their potential as antimicrobial and anticancer agents. These compounds, synthesized from related chemical structures, demonstrate significant biological activities, highlighting the potential of (3,4-Dimethylphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone in similar applications (Hafez, El-Gazzar, & Al-Hussain, 2016).
Other Applications
Potential in CNS Depressant and Antipsychotic Drugs : A study by Butler et al. (1984) discusses novel (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, showing central nervous system depressant activity and potential anticonvulsant properties. These findings suggest that compounds with similar structures, like this compound, could have applications in the development of CNS depressant and antipsychotic drugs (Butler, Wise, & Dewald, 1984).
Synthesis of Herbicides and Antimycobacterial Agents : Research by Zhou Yu (2002) and Ali & Yar (2007) demonstrates the utility of similar compounds in the synthesis of herbicides and antimycobacterial agents. These studies underscore the versatility of such compounds in various scientific applications (Zhou Yu, 2002); (Ali & Yar, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound could involve further exploration of its potential biological activities, as suggested by the activities of similar compounds . Additionally, more detailed studies could be conducted to fully characterize its physical and chemical properties, as well as its safety profile.
properties
IUPAC Name |
(3,4-dimethylphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2OS/c1-13-6-7-16(10-14(13)2)18(23)22-9-8-21-19(22)24-12-15-4-3-5-17(20)11-15/h3-7,10-11H,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLROAGHMMDFBLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

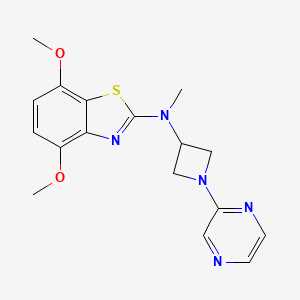
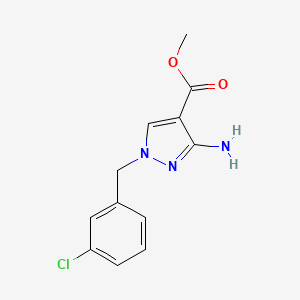
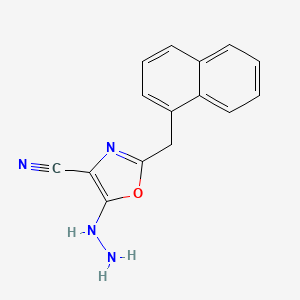
![4-fluoro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2746325.png)
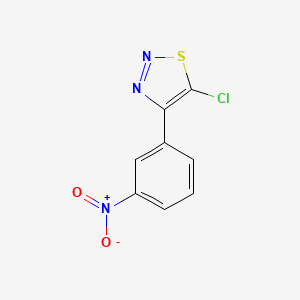
![(4-tert-butylphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate](/img/structure/B2746327.png)
![N-[2-(benzylamino)-2-oxoethyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2746331.png)
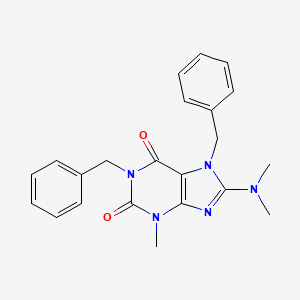

![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2746334.png)
![2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2746336.png)
![2-Chloro-3-{[2-(2-hydroxyethoxy)ethyl]amino}naphthoquinone](/img/structure/B2746342.png)
![1-(4-Tert-butylphenyl)-3-(2-chlorophenyl)-1-[(2,4-dimethoxyphenyl)methyl]thiourea](/img/structure/B2746344.png)